2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid
Overview
Description
“2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is a chemical compound with the CAS Number: 1097125-21-7 . It has a molecular weight of 280.29 and its IUPAC name is (2,4-difluorophenyl)sulfanylacetic acid .
Molecular Structure Analysis
The molecular formula of “2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is C14H10F2O2S . It consists of a phenylacetic acid moiety linked to a 2,4-difluorophenyl group via a sulfanyl (thioether) bond .Scientific Research Applications
Medicine: Targeted Drug Delivery
This compound’s unique structure allows it to be used in the development of targeted drug delivery systems. Its ability to bind selectively to certain biological targets can be exploited to create more effective and less toxic therapeutic options .
Agriculture: Pesticide Formulation
In agriculture, the compound’s potential as a precursor for synthesizing new pesticides is being explored. Its chemical properties could lead to the creation of pesticides that are more potent against pests while being safer for crops and the environment .
Material Science: Polymer Synthesis
The compound serves as a monomer in the synthesis of high-performance polymers. These polymers could have applications in creating materials with specific mechanical and chemical resistance properties for industrial use .
Environmental Science: Pollutant Removal
Research is underway to utilize this compound in environmental cleanup processes, such as the removal of heavy metals and other pollutants from water sources. Its chemical structure could help in trapping and neutralizing contaminants effectively .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound is being studied for its inhibitory effects on certain enzymes. This could lead to the development of new treatments for diseases where enzyme regulation plays a crucial role .
Safety and Hazards
properties
IUPAC Name |
2-(2,4-difluorophenyl)sulfanyl-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2S/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDAIOQKIUPXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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